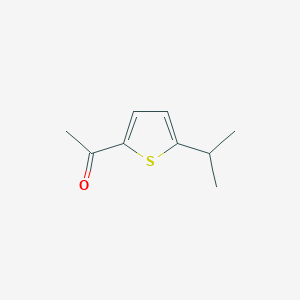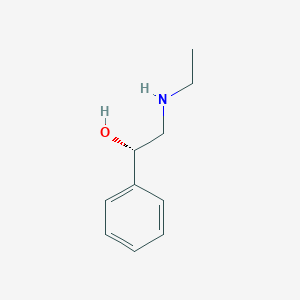
Isopropyl 1-acetylaziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 1-acetylaziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 1-acetylaziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with isopropyl alcohol and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:
Formation of Aziridine-2-carboxylic Acid Derivative: Aziridine-2-carboxylic acid is reacted with an appropriate base to form the corresponding aziridine-2-carboxylate.
Acetylation: The aziridine-2-carboxylate is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Esterification: The acetylated product is esterified with isopropyl alcohol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Isopropyl 1-acetylaziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The acetyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used nucleophiles for ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile, the ring-opening reactions yield various substituted amines, thiols, or alcohols.
Oxidation Products: Oxidation can lead to the formation of aziridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced forms of the compound.
科学的研究の応用
Isopropyl 1-acetylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting protein disulfide isomerases (PDIs) involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biological Studies: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of isopropyl 1-acetylaziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzymes such as protein disulfide isomerases. This inhibition disrupts the proper folding of proteins in the endoplasmic reticulum, which can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups in cancer cells.
N-tosylaziridines: Used in the synthesis of various nitrogen-containing heterocycles.
Azetidines: Four-membered nitrogen-containing rings with similar reactivity but different strain energy and reaction profiles.
Uniqueness
Isopropyl 1-acetylaziridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for selective biological activity. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
propan-2-yl 1-acetylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)7-4-9(7)6(3)10/h5,7H,4H2,1-3H3 |
InChIキー |
CHVAJNBISNBYPM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1CN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)


![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)




![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)

![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)

